molecular formula C12H12N2O3S B14714294 Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- CAS No. 14571-19-8

Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-

Cat. No.: B14714294
CAS No.: 14571-19-8
M. Wt: 264.30 g/mol
InChI Key: KLOYVDJMICIZRN-UHFFFAOYSA-N
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Description

Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonyl-substituted aromatic amines This compound is characterized by the presence of both amino and sulfonyl functional groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the sulfonation of aniline derivatives followed by nitration and subsequent reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or oleum, followed by nitration using nitric acid. The reduction step is usually carried out using hydrogen gas in the presence of a palladium catalyst. These methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can interact with various cellular components, affecting biochemical pathways. These interactions are crucial for its biological and medicinal effects.

Comparison with Similar Compounds

    4-Aminophenyl sulfone:

    2-Aminophenol: A precursor in the synthesis of dyes and pharmaceuticals.

    4-Aminophenol: Used in the production of paracetamol (acetaminophen).

Comparison: Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]- is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its dual functional groups make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

14571-19-8

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-amino-4-(3-aminophenyl)sulfonylphenol

InChI

InChI=1S/C12H12N2O3S/c13-8-2-1-3-9(6-8)18(16,17)10-4-5-12(15)11(14)7-10/h1-7,15H,13-14H2

InChI Key

KLOYVDJMICIZRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)N)N

Origin of Product

United States

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